Bromine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water (25 °C): 0.2141 mol/L with formation of 0.00115 mol/L of HOBr

In water, 33.6 g/L at 25 °C

Water solubility: 35.8 g/L at 20 °C; 41.7 g/L at 0 °C

Freely soluble in alcohol, ether, chloroform, carbon tetrachloride, carbon disulfide, concentrated hydrochloride acid, aq solutions of bromides

Bromine is soluble in nonpolar solvents and in certain polar solvents such as alcohol and sulfuric acid. It is miscible with ... many halogenated solvents.

Solubility in water, g/100ml at 20 °C: 4.0

4%

Synonyms

Canonical SMILES

Material Science:

- Flame retardants: Bromine-based compounds have been used to create flame retardants for textiles, plastics, and other materials. However, concerns about their environmental and health impacts have led to a decline in their use, and research is ongoing to develop safer alternatives. [Source: Royal Society of Chemistry, ]

- Lithium-ion batteries: Bromine compounds are being explored as potential electrolytes and electrode materials for next-generation lithium-ion batteries. Research is focused on improving their performance and stability. [Source: American Chemical Society, ]

Life Sciences:

- Biological functions: Recent research suggests that bromine, in the form of bromide, might be an essential trace element for some organisms, playing a role in collagen formation and other biological processes. [Source: Vanderbilt University, ]

- Pharmaceuticals: Historically, bromide salts were used as sedatives and anticonvulsants. While largely replaced by other medications, research continues to explore their potential therapeutic applications in specific contexts. [Source: Britannica, ]

Environmental Science:

- Marine environment: Bromine is naturally present in seawater and plays a role in various marine biogeochemical cycles. Research explores its interactions with marine organisms and its potential impact on ocean health. [Source: National Oceanic and Atmospheric Administration, ]

- Atmospheric chemistry: Bromine compounds in the atmosphere can contribute to ozone depletion. Research is crucial for understanding their atmospheric behavior and developing strategies to mitigate their environmental impact. [Source: Intergovernmental Panel on Climate Change, ]

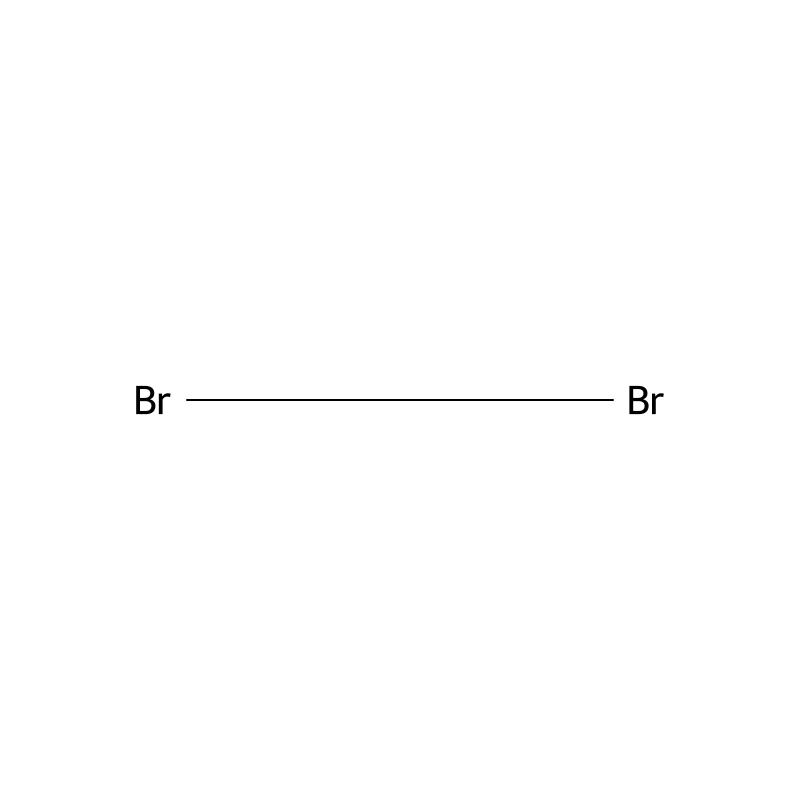

Bromine is a chemical element with the symbol Br and atomic number 35. It is a reddish-brown liquid at room temperature and is classified as a halogen, located in group 17 of the periodic table. Bromine is notable for being the only nonmetallic element that is liquid at standard conditions. Its molecular form, Br2, consists of diatomic molecules, which exhibit a strong reddish-brown color and produce a pungent odor. Bromine has a relatively low melting point of -7.2 °C and a boiling point of 58.8 °C, making it volatile and reactive compared to other halogens like chlorine and iodine .

Bromine is primarily extracted from seawater and brine pools, where it exists in various ionic forms, mainly as bromide ions. It is utilized in several industrial applications, including flame retardants, pharmaceuticals, and agricultural chemicals.

Bromine compounds exhibit various biological activities. For instance, brominated compounds are known for their antimicrobial properties and are used in disinfectants and antiseptics. Additionally, certain organobromine compounds have been studied for their potential use in pharmaceuticals, particularly in cancer treatment due to their ability to interact with biological molecules.

Bromine has a wide range of applications across various industries:

- Flame Retardants: Used extensively in plastics and textiles to reduce flammability.

- Agricultural Chemicals: Employed as pesticides and herbicides.

- Pharmaceuticals: Utilized in the synthesis of various medicinal compounds.

- Water Treatment: Acts as a disinfectant in swimming pools and drinking water systems.

- Dyes and Photography: Used in producing certain dyes and photographic materials .

Studies on bromine interactions focus on its reactivity with various substances:

- Organic Compounds: Bromination reactions are crucial for modifying organic compounds to enhance their properties or reactivity.

- Metal Ions: Investigations into how bromine interacts with different metal ions reveal its potential as an oxidizing agent.

Research continues into the environmental impact of brominated compounds, particularly concerning their persistence and bioaccumulation effects on ecosystems .

Bromine shares similarities with other halogens but exhibits unique characteristics:

| Compound | State at Room Temp | Reactivity Level | Notable Uses |

|---|---|---|---|

| Chlorine | Gas | Very High | Water treatment, bleaching |

| Iodine | Solid | Moderate | Antiseptic, nutritional supplements |

| Fluorine | Gas | Extremely High | Teflon production, dental products |

| Astatine | Solid | Low | Research applications |

Bromine's intermediate reactivity makes it unique among halogens; it is more reactive than iodine but less so than chlorine or fluorine. This property allows bromine to participate effectively in both oxidation-reduction reactions and electrophilic additions without being overly aggressive like fluorine .

The recovery of bromide and subsequent conversion to elemental bromine represents a critical industrial process with multiple technological approaches, each presenting distinct advantages and limitations. Traditional bromide recovery methods encompass steaming-out techniques, air blow-out processes, ion exchange methodologies, and membrane-based technologies [1].

The steaming-out technique constitutes the earliest method employed for industrial bromine extraction applications [1]. This process involves acidulating brine and introducing it into packed columns where bromide ions undergo oxidation through chlorine addition [1]. The oxidized bromine is subsequently stripped using steam at elevated temperatures, typically around 100 degrees Celsius [1]. The technique demonstrates particular effectiveness for high-concentration brines, with simple operational procedures and relatively low raw material consumption [1].

Air blow-out methodology has gained widespread adoption due to its enhanced versatility compared to steaming techniques [1]. The fundamental principle involves utilizing air as a carrier medium for free bromine within packed tower systems [1]. Following acidification and oxidation processes, free bromine present in the brine undergoes desorption through air stripping in specialized absorption towers [1]. Various absorbing agents including sulfite solutions and alkaline compounds facilitate bromine enrichment during the desorption phase [1].

Ion exchange resin adsorption technology emerged during the 1960s as an alternative approach for bromide recovery [1]. The process involves converting bromide ions to free bromine through chlorination and oxidation, followed by adsorption onto specialized ion-exchange resins [2]. The loaded resins subsequently undergo desorption using hydrochloride solutions, with the eluent subjected to oxidation and steam distillation for final bromine recovery [1]. Modern ion exchange systems demonstrate enhanced selectivity and capacity through advanced resin formulations [2].

| Recovery Method | Bromine Concentration Range | Energy Consumption | Application Scope |

|---|---|---|---|

| Steaming-out | High concentration brines | High | Limited temperature range |

| Air blow-out | Low to medium concentration | Medium to High | Wide temperature range |

| Ion exchange | Variable | Low to Medium | Selective applications |

| Membrane processes | Variable | Medium | Emerging technology |

Membrane separation technologies represent an evolving approach for bromide recovery applications [1]. Liquid membrane systems utilizing polyether compounds and kerosene formations demonstrate recovery yields exceeding 97 percent under optimized conditions [1]. These systems operate through emulsion liquid membrane mechanisms with specific surfactant concentrations and phase ratios [1]. The technology offers advantages including higher efficiency, enhanced selectivity, and reduced energy consumption compared to conventional resin absorption techniques [1].

Comparative analysis reveals that steaming-out methods exhibit optimal performance for high-concentration bromine sources but demonstrate significant energy consumption limitations [1]. Air blow-out techniques provide broader applicability across varying bromine concentrations but face operational constraints at temperatures below 10 degrees Celsius [1]. Ion exchange methodologies offer improved selectivity and reduced environmental impact, while membrane processes present promising opportunities for energy-efficient recovery operations [1].

Electrochemical Approaches to Bromine Extraction

Electrochemical oxidation methodologies have emerged as highly efficient approaches for bromide removal and bromine extraction applications [3]. These processes utilize simple procedures with demonstrated high efficiency rates, making them ideal candidates for industrial bromide treatment systems [3]. The fundamental mechanism involves direct electrochemical oxidation of bromide ions to elemental bromine through controlled current application [4].

The electrochemical process typically employs cation exchange membrane flow cells operating under specific current density ranges [4]. Research demonstrates optimal conversion rates occurring between 2 and 6 milliamperes per square centimeter, with cell efficiencies reaching maximum values of 60 percent within this operational window [4]. Temperature control between 26 and 30 degrees Celsius maintains optimal bromine conversion while minimizing evaporation losses [4].

Advanced electrode materials significantly enhance electrochemical bromine evolution performance [3]. Oxygen vacancy enriched titanium cobalt oxide nanorods demonstrate superior bromide removal capabilities compared to conventional electrode systems including graphite, titanium iridium oxide, and titanium lead oxide configurations [3]. The construction of oxygen vacancies accelerates bromide removal by 53 percent through enhanced bromide adsorption and electron transfer mechanisms [3].

Process optimization studies reveal critical operational parameters affecting electrochemical bromine extraction efficiency [3]. Initial solution conditions including bromide concentration, chloride content, and operational temperature substantially influence overall conversion rates [4]. Current density optimization demonstrates linear conversion increases between 1 and 5 milliamperes per square centimeter, with plateau effects observed between 5 and 10 milliamperes per square centimeter [4].

| Parameter | Optimal Range | Conversion Efficiency | Energy Consumption |

|---|---|---|---|

| Current Density | 2-6 mA/cm² | 60-71% | 1.59-1.76 kJ/g Br |

| Temperature | 26-30°C | Maximum | Minimal losses |

| Flow Rate | 2-15 mL/min | Variable | Dependent on rate |

| Initial Concentration | 0.2% NaBr, 10% NaCl | 71.3% | Optimized |

Combined extraction-electrochemical processes offer enhanced recovery capabilities for natural brine applications [5]. These integrated systems utilize anode decomposition of metal chlorides coupled with bromide oxidation through escaping chlorine [5]. The process incorporates extractive transfer of bromine from anode electrolytes to recycle catholytes, followed by cathodic reduction on porous electrode systems [5]. This approach demonstrates safety advantages with reduced energy and reagent consumption compared to conventional methods [5].

Mechanistic studies reveal that electrochemical bromide oxidation involves heterogeneous oxidation steps followed by homogeneous reactions forming tribromide anions [6]. The initial reaction converts two bromide ions to bromine with electron transfer, subsequently forming tribromide through bromide addition [6]. At elevated potentials, tribromide dissociation occurs, producing molecular bromine and regenerating bromide ions [6].

Industrial applications of electrochemical bromine recovery demonstrate significant advantages including environmental compatibility and operational simplicity [7]. The process effectively handles organic contaminated bromide waste streams containing up to 10 percent organic material [7]. Undivided cell configurations enable direct electrical communication between electrodes and bromide solutions, achieving conversion rates between 90 and 98 percent [7].

Underground Brine Recovery Methodologies

Underground brine sources constitute the primary foundation for modern bromine production operations, with all United States bromine extraction transitioning to subsurface brine sources since 1969 [8]. These geological formations contain bromide concentrations significantly exceeding those found in surface water sources, making them economically viable for large-scale bromine recovery operations [8].

The geological distribution of bromine-rich brines correlates with specific sedimentary formations across multiple geographic regions [8]. The Appalachian Basin contains high-bromine brines within Silurian and Devonian rock formations, primarily sourced from the Pottsville Formation in Ohio and West Virginia, and the Pocono Sandstone in Pennsylvania [8]. The Michigan Basin utilizes the Detroit River Group Filer Sandstone of Devonian age, containing bromine concentrations approximately 2,600 parts per million [8].

Arkansas Smackover Formation represents the most significant underground brine source for bromine production globally [8] [9]. The brine originates from Jurassic-age Smackover Limestone formations containing bromine concentrations ranging from 5,000 to 6,000 parts per million [8] [9]. These exceptional concentrations result from brine migration from underlying Louann Salt formations through intervening Norphlet Formation layers [9]. Commercial extraction wells typically reach depths between 7,500 and 8,500 feet to access optimal brine concentrations [9].

The geological formation process creating these high-concentration brines involves organic matter decomposition during the Jurassic Period, releasing concentrated bromide ions into sedimentary layers [10]. Historical seawater coverage facilitated bromine extraction by marine organisms including seaweed and plankton, with subsequent decomposition concentrating bromide ions within salt brine formations [10]. This natural concentration process produces bromide levels approximately 70 times greater than ocean water concentrations [10].

| Formation | Location | Depth (feet) | Bromine Concentration (ppm) | Geological Age |

|---|---|---|---|---|

| Smackover | Arkansas | 7,500-8,500 | 5,000-6,000 | Jurassic |

| Pottsville | Ohio/West Virginia | Variable | 1,000-3,000 | Variable |

| Filer Sandstone | Michigan | Variable | 2,600 | Devonian |

| Searles Lake | California | Surface | 500-900 | Quaternary |

Brine extraction methodologies employ specialized well designs optimized for high-productivity operations [9]. Modern commercial bromine facilities operate dedicated brine wells independent of oil production activities, ensuring consistent supply and optimal bromide concentrations [9]. Well completion techniques utilize corrosion-resistant materials capable of withstanding high-salinity environments and elevated bromide concentrations [9].

Production volumes from underground brine sources demonstrate substantial capacity for meeting global bromine demand [9]. Arkansas brine production for 2013 totaled approximately 267,503,967 barrels according to Arkansas Oil and Gas Commission records [9]. Individual wells can process substantial volumes, with extraction rates designed to maintain sustainable production while preserving reservoir integrity [9].

Geothermal brine applications represent specialized underground recovery methodologies applicable to specific geological settings [11]. These systems utilize elevated temperature brines containing boron and other valuable constituents alongside bromide ions [11]. Geothermal brine temperatures typically exceed 90 degrees Celsius, requiring specialized extraction and processing equipment capable of high-temperature operations [11].

Advanced extraction techniques incorporate ion exchange methodologies specifically adapted for high-temperature underground brine processing [11]. These systems employ anionic exchange resins selective for bromide extraction while maintaining operational stability at elevated temperatures [11]. Process optimization focuses on maximizing bromide recovery rates while minimizing interference from competing ionic species present in complex brine compositions [11].

Sustainable Extraction Innovations

Sustainable bromine extraction technologies have emerged as critical components addressing environmental concerns while maintaining economic viability in bromine production operations [12]. The bromine industry demonstrates commitment to circular economy principles through innovative waste management and resource recovery approaches [12]. These developments focus on minimizing environmental impact while maximizing resource utilization efficiency [12].

The Polystyrene Loop Project exemplifies large-scale sustainable bromine recovery implementation [12]. This demonstration plant utilizes CreaSolv dissolution technology for chemical recycling of construction polystyrene foam waste containing banned brominated flame retardants [12]. The process achieves simultaneous recycling of hexabromocyclododecane in polystyrene foam waste while recovering bromine compounds in compliance with Stockholm Convention regulations [12]. The technology enables conversion of hazardous waste streams into manufacturing-grade polystyrene while capturing valuable bromine resources [12].

Innovative high-temperature recovery processes demonstrate significant environmental advantages compared to conventional extraction methods [13]. The Maxibrome technology processes bromine-containing industrial waste through controlled incineration at 900 degrees Celsius [13]. This process enables complete destruction of organic pollutants while recovering 99 percent of bromine content through specialized gas washing systems [13]. The recovered bromine dissolves in new brine solutions that undergo purification and concentration for reuse applications [13].

Mechano-chemical leaching technologies provide environmentally friendly alternatives for bromine recovery from electronic waste streams [14]. This approach converts hazardous bromides in waste printed circuit board smelting ash into value-added sodium bromide products [14]. Optimized conditions achieve 96.76 percent bromide removal efficiency using sodium hydroxide concentrations of 4.5 molar with specific liquid-solid ratios and grinding parameters [14]. The process eliminates toxic gas emissions including sulfur dioxide, hydrogen bromide, and elemental bromine while reducing energy consumption compared to conventional technologies [14].

| Technology | Recovery Efficiency | Environmental Benefit | Application |

|---|---|---|---|

| Polystyrene Loop | Variable | HBCD destruction | Construction waste |

| Maxibrome | 99% | Pollutant destruction | Industrial waste |

| Mechano-chemical | 96.76% | No toxic emissions | Electronic waste |

| High gravity stripping | 95.3% | Energy reduction | Brine processing |

High-gravity air stripping technology represents a significant advancement in energy-efficient bromine extraction [1] [15]. This innovation utilizes rotating packed bed systems to enhance mass transfer rates while reducing energy consumption compared to conventional air stripping methods [1]. The technology achieves liquid volumetric mass transfer coefficients 170 times larger than traditional tower systems [16]. Three-stage stripping operations demonstrate total stripping rates reaching 95.3 percent for bromine extraction applications [16].

Photocatalytic bromine production using titanium dioxide represents an emerging sustainable technology for elemental bromine generation [17]. This process utilizes solar energy or artificial illumination to drive bromide oxidation reactions, achieving bromine selectivities up to 85 percent [17]. The technology offers advantages as an environmentally sustainable alternative to conventional bromine production methods while enabling laboratory-scale green bromination reactions [17].

Membrane distillation applications demonstrate promising potential for sustainable bromine resource recovery [18]. Advanced fluorinated silica polyvinylidene fluoride composite hollow fiber membranes exhibit superhydrophobic properties with water contact angles of 147 degrees [18]. These membranes maintain high permeating flux rates of 0.62 kilograms per square meter per hour while demonstrating excellent long-term stability over 10-day operational periods [18].

Industrial symbiosis approaches exemplify sustainable bromine recovery through integrated waste management systems [19]. The Syngenta Monthey facility demonstrates closed-loop bromine recycling achieving 97.1 percent recovery rates [19]. This integrated system processes bromine through bromination reactions, recovery operations, and waste incineration with comprehensive bromine capture [19]. The facility recovers over 3,000 tons annually while maintaining economic viability through reduced raw material costs [19].

Economic Viability of Recovery Processes

Economic analysis of bromine recovery processes reveals significant cost advantages for recycling operations compared to fresh bromine procurement [19]. Comprehensive cost evaluations demonstrate that bromine recycling expenses represent approximately 40 to 45 percent of current market bromine prices [19]. These economic benefits primarily derive from fixed cost structures including asset amortization, energy expenses, and labor costs, with variable costs representing only 20 percent of total recovery expenses [19].

Investment requirements for bromine production facilities demonstrate substantial capital commitments with corresponding economic returns [20]. Analysis of bromine production plants indicates total module costs reaching 154,825,500 dollars with equipment costs totaling 32,663,600 dollars [20]. Operational analysis reveals payback periods as short as 0.77 years, indicating rapid return on investment for properly designed facilities [20]. Daily operational costs include chlorine procurement at 47,500 dollars, with gross profits reaching 608,700 dollars per day [20].

Historical economic data illustrates the significant scale of bromine production investments [21]. The North Carolina bromine extraction facility during the 1930s required three million dollars in construction costs, demonstrating substantial economic commitment even in historical contexts [21]. Peak production achieved 15,000 pounds daily bromine extraction, requiring treatment of 2,000 gallons of seawater per pound of bromine recovered [21]. The facility provided substantial economic benefits during the Depression era before closure in 1946 due to competing Texas facilities [21].

Market projections indicate substantial growth potential for global bromine markets [22]. Current market valuations anticipate growth from existing levels to 5,266.5 million dollars by 2035 [22]. Annual bromine production estimates project increases from 500,000 tons in 2024 to 820,000 tons by 2035, representing significant market expansion opportunities [22]. Regional analysis identifies Asia-Pacific markets as key growth areas due to increasing industrialization and infrastructure development [22].

| Economic Parameter | Value | Time Frame | Source |

|---|---|---|---|

| Recovery Cost vs Purchase | 40-45% | Current | Recycling operations |

| Total Module Cost | $154,825,500 | Initial investment | Production facility |

| Payback Period | 0.77 years | Recovery time | Economic analysis |

| Market Projection | $5,266.5 million | By 2035 | Global market |

Detailed cost analysis for bromine production from bittern sources provides comprehensive economic modeling [23]. German-based plant economics include capital investment components covering land costs, equipment expenses, auxiliary systems, contingency provisions, and working capital requirements [23]. Variable costs encompass raw material procurement and utility consumption, while fixed costs include labor requirements, maintenance charges, and financing expenses [23].

Arkansas bromine project economics demonstrate exceptional investment returns with projected incremental net present value of 374 million dollars [24]. The project anticipates internal rates of return reaching 62 percent for vertically integrated production scenarios [24]. Phase I plant processing capacity targets 75 million pounds annual bromine production, with initial production volumes of 48 million pounds representing over 50 percent increases in current sourcing volumes [24].

Raw material and operational cost structures significantly influence overall project economics [20]. Chlorine procurement represents major operational expenses at 0.18 dollars per pound with daily consumption reaching 11,000 pounds per hour [20]. Labor costs average 69,500 dollars annually per operator with facilities requiring 12 operators for continuous operations [20]. Utility expenses total 2,200 dollars per hour for 24-hour operations [20].

Revenue generation from bromine sales demonstrates strong economic fundamentals with current pricing at 1.36 dollars per pound [20]. Production facilities achieving 22,000 pounds per hour generate daily revenues of 718,000 dollars [20]. These revenue streams support rapid cost recovery and sustained profitability for well-designed extraction operations [20].

Bromination reactions in organic synthesis operate through several distinct mechanistic pathways, each characterized by specific intermediates and stereochemical outcomes. The fundamental mechanisms governing these transformations provide the theoretical foundation for understanding bromine's reactivity patterns in synthetic applications [1] [2].

Electrophilic Addition Mechanisms

The electrophilic addition of bromine to alkenes represents one of the most fundamental bromination processes [3] [4]. This mechanism proceeds through a two-step pathway involving initial bromine polarization by the electron-rich alkene, followed by formation of a cyclic bromonium ion intermediate [5] [6]. The bromonium ion, characterized by a three-membered ring containing a positively charged bromine center, serves as the key intermediate that determines the reaction's stereochemical outcome [7]. Attack by the bromide ion occurs from the backside, resulting in anti-stereochemical addition across the double bond [3] [4].

Free Radical Chain Mechanisms

Free radical bromination operates through a classical chain mechanism consisting of initiation, propagation, and termination steps [2] [8]. The initiation phase involves homolytic cleavage of the bromine-bromine bond under ultraviolet irradiation or thermal conditions, generating two bromine radicals [9]. During the propagation sequence, bromine radicals abstract hydrogen atoms from substrate molecules, creating carbon-centered radicals that subsequently react with molecular bromine to regenerate bromine radicals and form the brominated products [8] [10]. The selectivity in radical bromination reactions is governed by the relative stability of the intermediate carbon radicals, with tertiary radicals being more stable than secondary, which are more stable than primary radicals [8].

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution represents a critical mechanism for introducing bromine into aromatic systems [5] [11] [12]. The process requires Lewis acid catalysts such as iron tribromide to activate molecular bromine, forming a more electrophilic species [5] [13]. The mechanism proceeds through formation of an arenium ion intermediate, where the positive charge is delocalized throughout the aromatic system via resonance [5] [11]. The subsequent deprotonation step restores aromaticity while incorporating the bromine substituent [5] [12].

Bromo-Organic Compound Utilization

The synthetic utility of bromo-organic compounds extends far beyond simple halogenation reactions, encompassing a vast array of transformations that exploit the unique reactivity of the carbon-bromine bond [14] [15] [16].

N-Bromosuccinimide Applications

N-Bromosuccinimide emerges as one of the most versatile brominating agents in organic synthesis [17] [18] [19]. Its primary application involves allylic and benzylic bromination reactions, where it provides a controlled source of bromine radicals [20] [18]. The mechanism involves reaction with trace amounts of hydrogen bromide to generate small concentrations of molecular bromine, which subsequently undergoes homolytic cleavage to produce bromine radicals [18]. This approach prevents the undesired addition reactions that would occur with direct use of molecular bromine on alkenes [20].

NBS demonstrates exceptional utility in aromatic bromination reactions, particularly for activated aromatic systems [17]. The reagent's solid-state nature facilitates handling and provides enhanced selectivity compared to molecular bromine [18]. Applications include bromination of phenols, anilines, and other electron-rich aromatics under mild conditions [17].

Molecular Bromine Transformations

Despite its hazardous nature, molecular bromine remains a fundamental reagent for various synthetic transformations [14] [15]. Its applications encompass alkene dibromination for the introduction of vicinal dibromide functionality [14] [3], aromatic substitution reactions in the presence of Lewis acid catalysts [14] [5], and oxidative transformations where bromine serves as both halogenating agent and oxidant [21] [22].

The versatility of molecular bromine is demonstrated in its ability to participate in cascade reactions, where initial bromination is followed by subsequent transformations such as cyclization or rearrangement [14]. These processes often proceed through stabilized carbocationic intermediates that enable complex molecular reorganizations [14].

Advanced Brominating Systems

Modern synthetic chemistry has witnessed the development of sophisticated brominating systems that address the limitations of traditional reagents [23] [24] [25]. Isoselenazolones represent a particularly innovative class of bromination catalysts that activate bromine through selenium coordination [23] [25]. These catalysts enable bromolactonization reactions with enhanced efficiency and selectivity [23] [26].

Quaternary ammonium tribromides provide phase-transfer capabilities that enable bromination reactions in heterogeneous systems [27]. These reagents combine the reactivity of tribromide anions with the solubilizing properties of quaternary ammonium cations, facilitating reactions in non-polar solvents [27].

Isoselenazolones as Catalysts for Bromine Activation

Isoselenazolones represent a breakthrough in bromination catalyst design, offering enhanced reactivity and selectivity through selenium-mediated bromine activation [23] [26] [25]. These heterocyclic compounds function as organocatalysts that facilitate bromine transfer reactions through formation of hypervalent selenium intermediates [23] [25].

Catalytic Mechanism and Structure-Activity Relationships

The catalytic cycle involves oxidative addition of bromine to the isoselenazolone, forming a selenium(IV) dibromide intermediate [23] [25]. This species exhibits enhanced electrophilicity compared to molecular bromine, enabling efficient bromination under mild conditions [26]. Nuclear magnetic resonance spectroscopy and mass spectrometric studies have confirmed the formation of these key intermediates during the catalytic process [23] [25].

Structural modifications of the isoselenazolone framework significantly influence catalytic performance [23]. Electron-withdrawing substituents on the benzene ring enhance catalyst stability, while steric effects from N-alkyl groups improve selectivity [23] [25]. The optimal catalyst structure incorporates fluorine substituents on the aromatic ring and an N-phenylethyl group, providing a balance between reactivity and stability [23].

Synthetic Applications and Scope

Isoselenazolone catalysis enables efficient bromolactonization of alkenoic acids with yields ranging from 85-94% [23] [26]. The catalyst system demonstrates broad substrate scope, accommodating various chain lengths and substitution patterns [26]. The reaction proceeds under mild conditions using either molecular bromine or N-bromosuccinimide as the bromine source [23] [25].

Beyond bromolactonization, isoselenazolones catalyze bromoesterification reactions between alkenes and carboxylic acids [25]. This transformation provides access to important synthetic intermediates with high regioselectivity and good functional group tolerance [25]. The catalyst system also enables oxidation of secondary alcohols to ketones using bromine as the oxidant [23] [28].

Bromolactonization and Related Transformations

Bromolactonization represents a powerful strategy for the simultaneous introduction of bromine functionality and formation of lactone rings [23] [24] [29]. This transformation combines electrophilic bromination with intramolecular nucleophilic substitution to create complex molecular architectures in a single operation [24] [29].

Mechanistic Foundations

The bromolactonization mechanism involves initial formation of a bromonium ion intermediate upon reaction of the alkene with an electrophilic bromine source [24]. Intramolecular nucleophilic attack by the carboxyl group opens the bromonium ion, leading to stereoselective formation of the bromolactone with concomitant ring closure [24] [29]. The stereochemical outcome typically favors trans-diaxial products due to the preferred backside attack geometry [24].

Catalyst Development and Optimization

Recent advances in bromolactonization methodology focus on the development of efficient organocatalysts that enhance reaction rates and selectivity [24] [29]. Indole-based catalysts enable bromolactonization reactions in lipophilic solvents through formation of reactive bromine-indole complexes [24]. These systems offer advantages including easy product purification through simple filtration of insoluble succinimide byproducts [24] [29].

The development of asymmetric bromolactonization protocols employs chiral catalysts to achieve enantioselective lactone formation [24]. Amino-thiocarbamate catalysts provide excellent enantioselectivity (up to 95% enantiomeric excess) in the formation of delta-lactones containing two stereogenic centers [24].

Substrate Scope and Limitations

Bromolactonization reactions accommodate a wide range of alkenoic acid substrates, including simple aliphatic acids and complex polyfunctional molecules [24] [29]. The reaction shows particular utility in natural product synthesis, where the bromolactone products serve as versatile intermediates for further functionalization [24]. However, the method requires careful optimization of reaction conditions to prevent competing processes such as dibromination or elimination [24].

Oxidative Functions in Synthetic Pathways

Bromine participates in numerous oxidative transformations that extend beyond simple halogenation reactions [30] [21] [22]. These processes exploit bromine's ability to serve as both an electrophilic halogen source and an oxidizing agent [21] [22].

Alcohol Oxidation Mechanisms

Bromine-mediated alcohol oxidation proceeds through a mechanism involving initial formation of alkyl hypobromite intermediates [21]. These species undergo rapid decomposition to generate carbonyl compounds and hydrogen bromide [21]. The process can be catalyzed by transition metals or proceed through radical pathways depending on the reaction conditions [21].

Recent developments in bromine-based oxidation include the use of Fenton chemistry to generate reactive brominating species under neutral conditions [21]. This approach employs iron(II) salts and hydrogen peroxide to produce hypobromous acid, which serves as both an oxidant and brominating agent [21]. The method addresses environmental concerns associated with strongly acidic bromination conditions [21].

Aromatic C-H Oxidation

Bromine facilitates aromatic C-H oxidation through electrophilic aromatic substitution mechanisms [22] [31]. The process involves formation of arenium ion intermediates that can undergo various subsequent transformations including deprotonation, nucleophilic substitution, or rearrangement [22] [31]. These reactions provide access to functionalized aromatic compounds that serve as precursors for cross-coupling reactions [22].

Oxidative bromination methodology has evolved to incorporate environmentally benign oxidants such as molecular oxygen [30]. Biomimetic systems employing alloxan catalysts enable aerobic oxidative halogenation that mimics the activity of flavin-dependent halogenases [30]. These processes offer advantages in terms of atom economy and environmental compatibility [30].

Biomimetic Oxidative Systems

Nature's use of bromine in oxidative processes provides inspiration for synthetic methodology development [32]. Peroxidasin-catalyzed formation of sulfilimine crosslinks in collagen requires bromide as an essential cofactor [32]. This discovery established bromine as an essential trace element for animal development and provides insights for designing biomimetic oxidation systems [32].

Synthetic peroxidase mimics incorporate bromine activation to achieve selective oxidations under mild conditions [32]. These systems demonstrate the importance of halogen bonding interactions in controlling oxidation selectivity and reaction rates [32].

Selective Bromination Strategies

The development of selective bromination methodologies represents a central challenge in organic synthesis, requiring precise control over regiochemistry, stereochemistry, and chemoselectivity [8] [33] [34]. Modern strategies employ various approaches including substrate design, catalyst development, and reaction condition optimization [27] [34] [35].

Regioselective Aromatic Bromination

Regioselective aromatic bromination relies on the electronic and steric properties of aromatic substrates to control substitution patterns [11] [33] [34]. Electron-donating groups direct bromination to ortho and para positions through resonance stabilization of the intermediate arenium ion [11]. Conversely, electron-withdrawing groups favor meta substitution by destabilizing ortho and para intermediates [11].

Advanced strategies employ protecting group manipulations to achieve unusual regioselectivity patterns [34]. Anion-directed bromination utilizes deprotonated heteroaryl substrates to direct electrophilic attack to specific positions [34]. This approach enables access to regioisomers that would be difficult to obtain through conventional electrophilic aromatic substitution [34].

Electrochemical bromination provides an alternative approach for regioselective transformations [33]. Two-phase electrolysis enables selective benzylic bromination of toluene derivatives with high conversion and yield [33]. The method offers environmental advantages through elimination of chemical oxidants [33].

Stereoselective Methodologies

Stereoselective bromination encompasses both relative and absolute stereochemical control [24] [27]. Anti-selective alkene bromination proceeds through bromonium ion intermediates that enforce trans-diaxial addition geometry [3] [4]. This stereochemical outcome is preserved across diverse substrate classes and reaction conditions [3].

Enantioselective bromination employs chiral catalysts or auxiliaries to achieve asymmetric induction [24]. Chiral selenide catalysts enable asymmetric bromolactonization with excellent enantioselectivity [24]. The stereochemical outcome depends on the catalyst structure and reaction conditions, with optimization required for each substrate class [24].

Site-Selective Strategies

Site-selective bromination addresses the challenge of functionalizing specific positions in complex molecular architectures [36] [37] [38]. Radical-based approaches exploit differences in C-H bond strengths to achieve selectivity for tertiary over secondary and primary positions [8] [38]. The selectivity can be enhanced through judicious choice of reaction conditions and hydrogen atom transfer catalysts [38].

Photocatalytic bromination methods enable mild and selective C-H functionalization [38]. These approaches employ visible light activation to generate bromine radicals under controlled conditions [38]. The method demonstrates particular utility for late-stage functionalization of complex molecules [38].

Data Tables Summary

The comprehensive analysis of bromination mechanisms reveals distinct pathways characterized by specific intermediates and stereochemical outcomes. Electrophilic addition to alkenes proceeds through bromonium ion intermediates with anti-stereochemistry, while radical bromination involves bromine radical intermediates with non-stereospecific outcomes. Electrophilic aromatic substitution utilizes arenium ion intermediates while maintaining aromatic character.

Bromo-organic compound utilization spans multiple reagent classes, each offering specific advantages. N-Bromosuccinimide provides mild conditions and high selectivity for allylic and aromatic bromination. Molecular bromine enables direct dibromination and aromatic substitution with high reactivity. Isoselenazolones offer catalytic activation with enhanced efficiency, while quaternary ammonium tribromides provide phase-transfer capabilities.

Selective bromination strategies employ various control elements to achieve desired regioselectivity and stereoselectivity. Electronic directing groups and steric hindrance influence aromatic regioselectivity, while substrate structure and reaction conditions control alkene stereoselectivity. Catalyst-controlled selectivity enables enantioselective transformations with high optical purity.

Physical Description

GasVapor; Liquid

FUMING RED-TO-BROWN LIQUID WITH PUNGENT ODOUR.

Dark reddish-brown, fuming liquid with suffocating, irritating fumes.

Color/Form

Dense, dark red, mobile liquid; vaporizes readily at room temperature to give a red vapo

XLogP3

Boiling Point

58.8 °C

139°F

Vapor Density

7.139 g/L at 0 °C, 101.3 kPa

Relative vapor density (air = 1): 5.5

5.51

Density

3.1023 at 25 °C/4 °C

Relative density (water = 1): 3.1

3.1023

3.12

Odor

Bleachy, penetrating

Melting Point

-7.2 °C

19°F

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

Vapor Pressure

212 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 23.3

172 mmHg

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Impurities

Other CAS

Wikipedia

Dibromine

Biological Half Life

The biological half-life for bromide through ingestion is 12 to 30 days.

Bromide has a half-life of about 12 days in the human body.

10.5 days and in an average clearance of 0.68 mL/min.

Use Classification

Methods of Manufacturing

Water from the ocean is pumped to the top of blowing-out towers, with sulfuric acid and chlorine being added just above the pumps so that mixing takes place during the ascent. About 1.3 kg of 10% sulfuric acid per ton of water is required to neutralize the natural hydrogen carbonates and bring the pH to 3.5; 15% excess chlorine over the theoretical requirement is used. Air is drawn up through the towers, sweeping out a mixture of bromine and chlorine (or bromine chloride) from the descending ocean water. The air is drawn next through absorber towers in which it is scrubbed counter-currently by sodium carbonate solution. ... To remove spray from the air, small packed chambers are interposed between the absorber towers and the fans. When the alkalinity of the scrubber solution is nearly depleted, the solution is brought first to a storage tank and then to a reactor in which it is treated with sulfuric acid and steamed to release bromine.

... Oxidation of the bromide ion in the brine to bromine, removal of bromine vapors from solution, condensation of the vapor, and finally, purification of the product.

The two primary stripping vapors are steam and air. Steam is used when the concentration of bromine in brine is >1000 ppm. The advantage is that bromine can be condensed directly from the steam. Air is used, when seawater is the source of bromine because very large volumes of stripping gas are needed and steam would be too expensive. When air is used the bromine needs to be trapped in an alkaline or reducing solution to concentrate it.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Synthetic dye and pigment manufacturing

Synthetic rubber manufacturing

Utilities

Bromine: ACTIVE

Analytic Laboratory Methods

Method: EPA-OAR/OAQPS/EMAEMC OAOPS-26; Procedure: ion chromatography; Analyte: bromine; Matrix: air; Detection Limit: not provided.

Method: NIOSH 6011, Issue 2; Procedure: ion chromatography; Analyte: bromine; Matrix: air; Detection Limit: 1.6 ug/sample.

Method: OSHA ID-108; Procedure: ion chromatography; Analyte: bromine; Matrix: air; Detection Limit: 0.001 ppm (qualitative), 0.005 ppm (quantitative).

For more Analytic Laboratory Methods (Complete) data for BROMINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Storage Recommendations: Store in cool, dry, well-venilated location. Separate from oxidizing materials.